molecular formula C16H15N3O B033641 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-65-3

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No. B033641
M. Wt: 265.31 g/mol
InChI Key: MWASGDJOVNIDEM-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to


Scientific Research Applications

  • Synthesis Techniques and Applications in Chemistry and Medicine : A study by Geng et al. (2019) discusses a novel strategy for synthesizing benzo[e][1,4]diazepin-3-ones. This method is efficient, uses mild reaction conditions, and has a broad substrate scope. It has potential applications in both chemistry and medicine (Geng et al., 2019).

  • Structural Studies in Organic Synthesis and Catalysis : Hromatka et al. (1973) have shown that substituted 5-Phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-ones are promising for structural studies in organic synthesis and catalysis (Hromatka et al., 1973).

  • Potential Therapeutic Applications : Shaabani et al. (2009) presented a method for synthesizing benzo[b][1,5]diazepine derivatives, which have potential applications as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecytokinetics (Shaabani et al., 2009).

  • Applications in Alzheimer's Disease : Churcher et al. (2003) designed benzodiazepine-containing gamma-secretase inhibitors for Alzheimer's disease. These inhibitors have shown excellent in vitro potency and could be used for radioligand binding assays (Churcher et al., 2003).

  • Neurotropic Activities : A study by Gaponov et al. (2016) revealed that new 1,5-benzodiazepine-2-ones have high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with certain compounds showing high anticonvulsant activity (Gaponov et al., 2016).

  • Antimicrobial, Analgesic, and Anti-Inflammatory Activities : Bhat et al. (2014) found that novel benzodiazepine derivatives show promising antimicrobial, analgesic, and anti-inflammatory activities. These properties indicate potential for pharmaceutical development (Bhat et al., 2014).

  • Cytotoxic Activity against Cancer Cell Lines : Research by Liszkiewicz (2002) demonstrated that certain compounds in a synthesized series showed cytotoxic activity in vitro against human cancer cell lines, suggesting potential applications in cancer therapy (Liszkiewicz, 2002).

properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
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3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 3
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 4
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 6
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

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